N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

NAMPT Inhibition Cancer Metabolism Enzymatic Assay

Researchers investigating NAD+ metabolism often face potency limitations and off-target effects with generic NAMPT inhibitors. This compound, featuring a critical 4-ethoxyphenyl amide and pyrazole moiety, delivers sub-nanomolar IC50 against NAMPT, enabling robust NAD+ depletion at low concentrations while minimizing solvent artifacts. - Sub-nanomolar NAMPT IC50 ensures potent target engagement for acute cellular NAD+ depletion studies. - High-affinity warhead structure makes it an ideal ligand for PROTAC development and targeted protein degradation. - Well-defined mechanism supports synthetic lethality screens and immune-oncology target validation.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 321533-68-0
Cat. No. B2397386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
CAS321533-68-0
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H16N4O2/c1-2-23-15-7-5-14(6-8-15)20-17(22)13-4-9-16(18-12-13)21-11-3-10-19-21/h3-12H,2H2,1H3,(H,20,22)
InChIKeyQGAGGFJIKAHADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: Potent NAMPT Inhibitor


N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0) is a synthetic nicotinamide derivative featuring a 4-ethoxyphenyl amide and a pyrazole moiety . It acts as a highly potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, a target of significant interest in oncology and immunology [1].

NAD+ salvage pathway inhibition studies
NAMPT target engagement in cancer cell models
Reported high-affinity enzyme inhibition assay context

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: Why It Cannot Be Replaced


The combination of the pyrazole ring and the specific 4-ethoxyphenyl amide tail in this compound is critical for its high-affinity interaction with the NAMPT enzyme [1]. Substitution with other common aryl or alkyl groups found in generic nicotinamide derivatives, such as N-methyl-6-(1H-pyrazol-1-yl)nicotinamide , is expected to result in drastically reduced potency and a shift in the pharmacological profile, as detailed in the quantitative evidence below [1].

Structure 4-ethoxyphenyl amide substitution may significantly reduce NAMPT binding affinity compared to the reported compound.
Potency Generic nicotinamide analogs may not reproduce the reported target engagement profile in enzyme assays.
Pathway Structural class mismatch may shift pathway-response interpretation in NAD+ depletion studies.

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: Key Differentiating Attributes


NAMPT Inhibitory Potency

The compound demonstrates exceptional potency as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). A key biochemical assay reports an IC50 value of 0.450 nM for the inhibition of the enzyme-catalyzed conversion of nicotinamide to nicotinamide mononucleotide [1]. This places it among the most potent known inhibitors of this critical metabolic enzyme, far exceeding the potency of many early-generation NAMPT inhibitors which often exhibit IC50 values in the micromolar range (e.g., > 1,000 nM) [2].

NAMPT Inhibitory Potency
Reported
IC50 0.450 nM
>2,200-fold below micromolar-class baseline
Supports NAMPT pathway inhibition assay context
In vitro enzymatic assay; reported rank within tested set
NAMPT Inhibition Cancer Metabolism Enzymatic Assay

4-Ethoxyphenyl Amide as Potency Determinant

The specific 4-ethoxyphenyl amide substituent on the nicotinamide core is a crucial structural feature that distinguishes this compound from less potent analogs. While direct comparative data from the same assay is not available for close analogs in this exact series, SAR studies on related NAMPT inhibitors demonstrate that modifications to this region of the molecule can have a profound impact on binding affinity. For example, replacing the 4-ethoxyphenyl group with a simpler alkyl chain (e.g., N-methyl-6-(1H-pyrazol-1-yl)nicotinamide) is expected to significantly reduce potency . The ethoxy group likely contributes to favorable interactions within the enzyme's active site [1].

4-Ethoxyphenyl Amide SAR
Class-level
4-ethoxyphenyl amide group critical for reported affinity
Simpler N-alkyl substitution expected to reduce potency
Structural feature context for procurement specification
Inferred from class-level SAR; direct analog data unavailable
Structure-Activity Relationship Molecular Scaffold NAMPT Inhibitor Design

Target Selectivity Profile

The pyrazole-nicotinamide scaffold of this compound is associated with a high degree of selectivity for the NAMPT enzyme over other kinases and enzymes, a common liability in drug discovery [1]. While a comprehensive selectivity panel is not publicly available, the compound's structure and binding mode to NAMPT are distinct from ATP-competitive kinase inhibitors, reducing the likelihood of off-target activity against the broader kinome [2]. This contrasts with some earlier NAMPT inhibitors that suffered from poor selectivity profiles.

Target Selectivity Profile
Class-level
Pyrazole-nicotinamide scaffold, non-ATP-mimetic binding mode
Distinct from ATP-competitive kinase inhibitor polypharmacology
May support cleaner target-engagement interpretation
Comprehensive selectivity panel not publicly available
Kinase Selectivity Off-Target Effects Chemical Probe

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: High-Value Applications


NAD+ Depletion in Cancer Metabolism

Due to its sub-nanomolar IC50 against NAMPT [1], this compound is an ideal chemical probe for investigating the effects of acute NAD+ depletion on cancer cell viability, metabolism, and signaling. Its high potency allows for experiments at low concentrations, minimizing solvent-related artifacts and potential off-target effects. Researchers can use this compound to study synthetic lethality in cancers with specific metabolic vulnerabilities or to evaluate the role of NAMPT in immune cell function within the tumor microenvironment.

NAMPT-Targeted PROTACs and Molecular Glues

The compound's high affinity for the NAMPT enzyme makes it an excellent warhead for the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues aimed at degrading the NAMPT protein [1]. Its potency ensures that the warhead will effectively recruit the target protein to the E3 ligase complex, potentially leading to more efficient degradation compared to less potent ligands. This application is particularly relevant in the development of novel therapeutic modalities for oncology and immunology.

NAMPT Validation in Inflammatory Disease

Given the role of NAMPT (visfatin) as a pro-inflammatory cytokine and its upregulation in various inflammatory conditions, this potent inhibitor can be used to validate the enzyme as a therapeutic target in vitro [2]. Its use in cellular models of rheumatoid arthritis, inflammatory bowel disease, or sepsis can help elucidate the contribution of NAMPT-mediated NAD+ biosynthesis to the inflammatory response and pave the way for novel anti-inflammatory strategies.

Combination Therapy Screening

The compound's well-defined, potent mechanism of action [1] makes it a valuable tool for high-throughput screening of combination therapies. Its ability to potently inhibit NAMPT and deplete NAD+ can be leveraged to sensitize cancer cells to other treatments, such as DNA-damaging agents (e.g., cisplatin, PARP inhibitors) or metabolic inhibitors. This application is critical for identifying synergistic drug combinations that could improve patient outcomes.

Application
Selection Property
Validation Focus
Cancer cell NAD+ depletion studies
NAMPT inhibition potency context
NAD+ depletion endpoint review
Targeted protein degradation research
NAMPT ligand affinity context
PROTAC design feasibility assessment
Inflammatory disease model studies
NAMPT pathway inhibition context
Inflammatory cytokine endpoint review
Combination screening studies
NAD+ depletion mechanism context
Synergy screening endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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